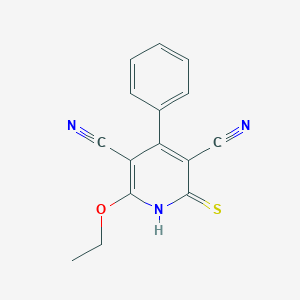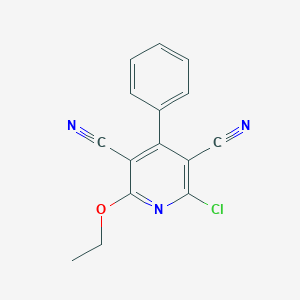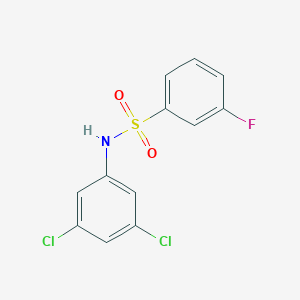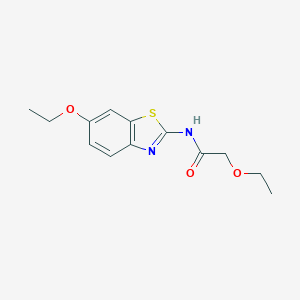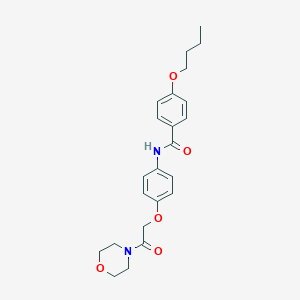
Cambridge id 7019373
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cambridge id 7019373 is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a synthetic derivative of a natural product and has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Cambridge id 7019373 is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to disrupt the cell membrane of bacteria and viruses, leading to their death.
Biochemical and Physiological Effects
Cambridge id 7019373 has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Cambridge id 7019373 in lab experiments is its synthetic nature, which allows for greater control over the compound's properties. However, one limitation is that the compound is relatively new, and more research is needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are several future directions for research on Cambridge id 7019373. One area of interest is in the development of new cancer treatments based on the compound's anti-tumor activity. Another area of interest is in the development of new antibiotics and antiviral drugs based on the compound's ability to inhibit the growth of bacteria and viruses. Additionally, more research is needed to fully understand the compound's mechanism of action and potential applications in other areas of scientific research.
Conclusion
Cambridge id 7019373 is a synthetic derivative of a natural product that has shown potential applications in a range of scientific research fields. Its anti-tumor activity and ability to inhibit the growth of bacteria and viruses make it a potential candidate for the development of new cancer treatments, antibiotics, and antiviral drugs. While more research is needed to fully understand the compound's properties and potential applications, it is clear that Cambridge id 7019373 is a compound that has the potential to make a significant impact on scientific research.
Synthesemethoden
Cambridge id 7019373 is synthesized through a multi-step process that involves the modification of a natural product. The first step involves the protection of the hydroxyl group of the natural product, followed by a reaction with an acid to form an intermediate. This intermediate is then subjected to a series of reactions to form the final product, Cambridge id 7019373.
Wissenschaftliche Forschungsanwendungen
Cambridge id 7019373 has shown potential applications in a range of scientific research fields. One area of interest is in the field of cancer research, where it has been shown to have anti-tumor activity. It has also been studied for its potential to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Eigenschaften
Produktname |
Cambridge id 7019373 |
|---|---|
Molekularformel |
C23H28N2O5 |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
4-butoxy-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide |
InChI |
InChI=1S/C23H28N2O5/c1-2-3-14-29-20-8-4-18(5-9-20)23(27)24-19-6-10-21(11-7-19)30-17-22(26)25-12-15-28-16-13-25/h4-11H,2-3,12-17H2,1H3,(H,24,27) |
InChI-Schlüssel |
KUPKFQKOXTUNOB-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)N3CCOCC3 |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide](/img/structure/B261948.png)
![3-butyl-8-[(1Z)-N-hydroxyethanimidoyl]-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B261950.png)
![6-[3-(Allyloxy)phenyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B261962.png)
![6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262000.png)
![N-[2-(butyrylamino)ethyl]-2-pyridinecarboxamide](/img/structure/B262021.png)

![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B262028.png)
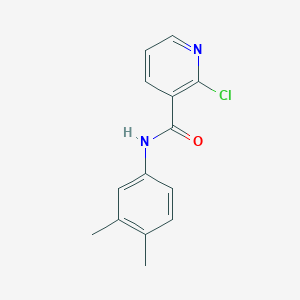
![4,5-dimethoxy-2-[[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B262032.png)
